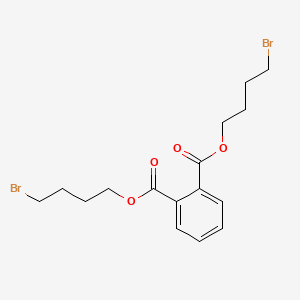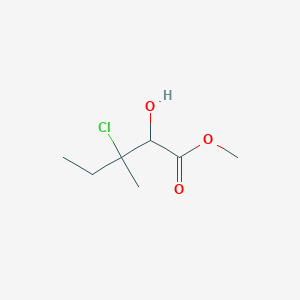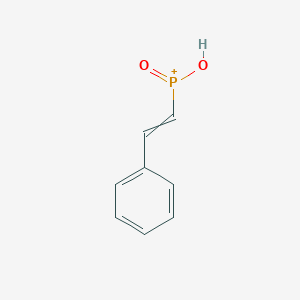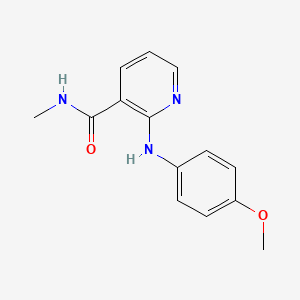![molecular formula C12H18N4O B14491282 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide CAS No. 64835-69-4](/img/structure/B14491282.png)
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide typically involves the reaction of cyclohexylamine with 2-cyanoaziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the aziridine ring. The reaction is usually carried out at room temperature to avoid decomposition of the sensitive aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often facilitated by acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different reactivity and applications.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. Acidic or basic conditions are typically used to facilitate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are the corresponding open-chain amines, alcohols, or thiols.
Oxidation: The major products are the corresponding oxides.
Reduction: The major products are primary amines.
科学的研究の応用
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA bases and cysteine residues in proteins. This reactivity leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the cyano group, making it less reactive.
1-[2-(2-Cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide: Another cyanoaziridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide is unique due to its combination of a cyclohexyl group and a cyanoaziridine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective biological activity .
特性
CAS番号 |
64835-69-4 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC名 |
1-[1-(2-cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-6-9-7-15(9)12(4-2-1-3-5-12)16-8-10(16)11(14)17/h9-10H,1-5,7-8H2,(H2,14,17) |
InChIキー |
JXGHFAHRYQVMFH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(N2CC2C#N)N3CC3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)



![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)

![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)


